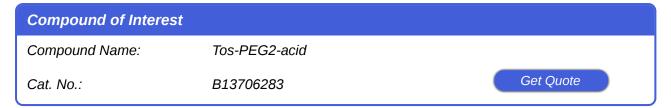


An In-depth Technical Guide to the Synthesis of Tos-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **Tos-PEG2-acid** (2-(2-(tosyloxy)ethoxy)acetic acid), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). **Tos-PEG2-acid** features a terminal tosyl group, which is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and alcohols, and a carboxylic acid moiety for conjugation to primary amines via amide bond formation. The short diethylene glycol (PEG2) spacer enhances aqueous solubility and provides flexibility.

Chemical and Physical Properties

The key properties of **Tos-PEG2-acid** are summarized in the table below, compiled from various chemical suppliers.

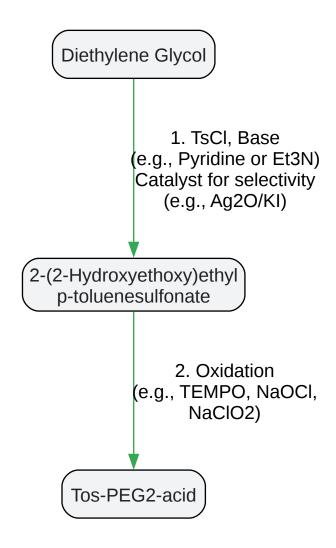


Property	Value	Reference(s)
Chemical Name	2-(2-(tosyloxy)ethoxy)acetic acid	[1][2]
Synonyms	Tos-PEG2-carboxylic acid	[1]
Molecular Formula	C11H14O6S	[3]
Molecular Weight	288.30 g/mol	[4]
CAS Number	2111895-60-2	
Appearance	White to off-white solid or oil	
Purity	Typically ≥95%	
Solubility	Soluble in DMSO, DMF, aqueous buffers	
Storage Conditions	Store at -20°C, keep dry and protected from light	_

Synthetic Pathway

The synthesis of **Tos-PEG2-acid** is generally achieved through a two-step process starting from diethylene glycol. The first step is a selective monotosylation of one of the primary alcohol groups, which is a critical challenge due to the symmetrical nature of the starting material. The second step involves the oxidation of the remaining primary alcohol to a carboxylic acid.





Click to download full resolution via product page

Caption: Synthetic route for **Tos-PEG2-acid** from diethylene glycol.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of **Tos-PEG2-acid**, adapted from procedures for similar chemical transformations.

Step 1: Selective Monotosylation of Diethylene Glycol

This procedure aims to selectively tosylate one of the two primary hydroxyl groups of diethylene glycol. The use of a catalyst like silver(I) oxide is reported to enhance the selectivity for monotosylation over ditosylation.

Materials:



- Diethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Silver(I) oxide (Ag₂O)
- Potassium iodide (KI)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- To a stirred solution of diethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM), add silver(I) oxide (Ag₂O, 1.5 equivalents) and potassium iodide (KI, 0.2 equivalents).
- Cool the mixture to 0°C using an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in anhydrous DCM to the reaction mixture over 1-2 hours.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
- Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
- Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, water, and brine.



- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl
 acetate in hexanes to isolate the desired monotosylated intermediate, 2-(2hydroxyethoxy)ethyl p-toluenesulfonate.

Step 2: Oxidation of 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate to Tos-PEG2-acid

This protocol utilizes a TEMPO-catalyzed oxidation system, which is known for its mild conditions and compatibility with various functional groups.

Materials:

- 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate (from Step 1)
- (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
- Sodium hypochlorite (NaOCI) solution (e.g., commercial bleach)
- Sodium chlorite (NaClO₂)
- Phosphate buffer (pH ~6.5)
- Acetonitrile
- tert-Butanol
- Sodium sulfite (Na₂SO₃)
- · Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

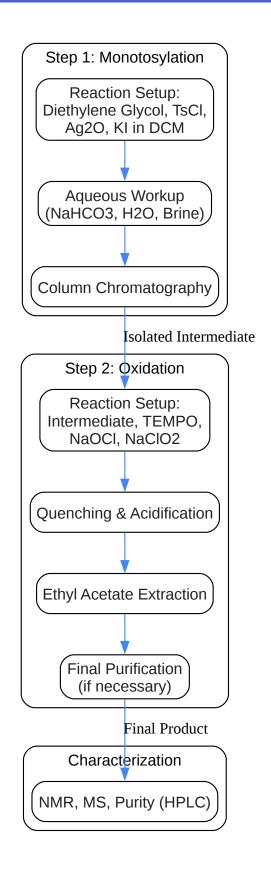


- Dissolve 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate (1 equivalent) in a mixture of acetonitrile and phosphate buffer.
- Add TEMPO (catalytic amount, e.g., 0.01-0.05 equivalents) to the solution.
- In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) in water.
- Cool the reaction mixture to 0°C.
- Slowly and simultaneously add the sodium chlorite solution and a dilute solution of sodium hypochlorite (NaOCI, catalytic amount, e.g., 0.02 equivalents) to the reaction mixture, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
- Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
- Acidify the mixture to pH 2-3 with 1 M HCl.
- Extract the product with ethyl acetate (3 times).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and
 concentrate under reduced pressure to yield the final product, Tos-PEG2-acid. Further
 purification can be performed by recrystallization or column chromatography if necessary.

Experimental Workflow and Logic

The overall experimental process follows a logical sequence of synthesis, purification, and characterization.





Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of **Tos-PEG2-acid**.



Conclusion

The synthesis of **Tos-PEG2-acid** is a valuable process for obtaining a versatile bifunctional linker for applications in medicinal chemistry and drug development. The key to a successful synthesis lies in the controlled, selective monotosylation of diethylene glycol, followed by a mild and efficient oxidation of the remaining alcohol functionality. The protocols provided in this guide, based on established chemical principles, offer a robust framework for researchers to produce this important chemical entity. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. US7038078B2 Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid Google Patents [patents.google.com]
- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Tos-PEG2-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13706283#synthesis-of-tos-peg2-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com